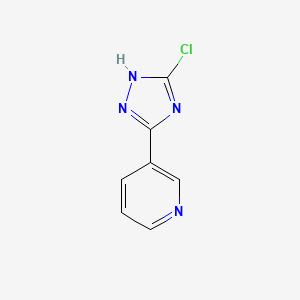

4-(苄氧基)-2-氯-3-(三氟甲基)吡啶

描述

“4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are known to have various applications in biological, agricultural, and pharmaceutical fields .

Chemical Reactions Analysis

The chemical reactions involving “4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” could be numerous and varied, depending on the reaction conditions and the presence of other reactants. As a derivative of pyridine, it might be expected to undergo reactions typical of pyridines, such as electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” would depend on its molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .科学研究应用

相关化合物的合成:除草剂三氟磺草酮合成的关键中间体为 2-氯-3-(2',2',2'-三氟乙氧基)-吡啶,由烟酰胺经霍夫曼降解、氧化氯化和重氮醇解合成 (左航东,2010).

杀菌剂研究:包含类似三氟甲基吡啶结构的氟阿辛胺已被研究其晶体结构和分子间相互作用,与它作为杀菌剂的应用相关 (Youngeun Jeon 等,2013).

抗菌活性:对具有类似化学结构的新喹唑啉酮衍生物的合成和抗菌活性的研究表明在抗菌和抗真菌治疗中的潜在应用 (G. Naganagowda & A. Petsom, 2011).

潜在的钙通道拮抗剂活性:对 1,4-二氢吡啶衍生物(包括具有类似结构的化合物)的研究表明潜在的钙调节特性,与医学研究相关 (A. Linden 等,2011).

药物化学研究:结构密切相关的 2,2-二氟苯并二氧杂卓的 5-氮杂衍生物的合成突出了其在药物化学中的潜在用途,特别是在代谢稳定衍生物的开发中 (M. P. Catalani 等,2010).

区域穷尽官能化:类似氯代和溴代-(三氟甲基)吡啶转化为羧酸和其他衍生物表明其在有机合成和官能化研究中的应用 (F. Cottet 等,2004).

光致直接 4-吡啶化:使用类似吡啶衍生物,光照射直接取代 C(sp3)–H 键中的氢,表明在构建生物活性分子中具有潜在应用 (T. Hoshikawa & M. Inoue, 2013).

作用机制

Target of Action

Similar compounds have been studied for their potential as werner (wrn) helicase inhibitors . WRN helicase is a protein involved in DNA repair and replication, and its inhibition can lead to the disruption of these processes, potentially making it a target for anticancer therapies .

Mode of Action

These interactions can lead to conformational changes in the target proteins, disrupting their normal function .

Biochemical Pathways

If it acts as a wrn helicase inhibitor, it could potentially affect dna repair and replication pathways .

Result of Action

Related compounds have shown antifungal activity against various fungal strains . If 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine shares similar properties, it may also exhibit antifungal activity.

安全和危害

As with any chemical compound, “4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” should be handled with care. It could potentially cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it should be handled with appropriate personal protective equipment, and used only in a well-ventilated area .

未来方向

The future directions for research on “4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” could include further exploration of its synthesis, its physical and chemical properties, and its potential applications. For instance, it could be interesting to investigate its potential uses in pharmaceuticals, given the biological activity of many pyridine derivatives .

属性

IUPAC Name |

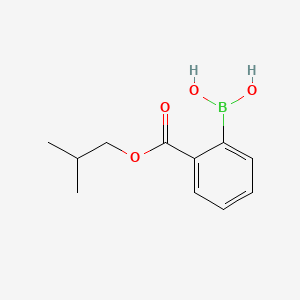

2-chloro-4-phenylmethoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO/c14-12-11(13(15,16)17)10(6-7-18-12)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMBMVNNRFKZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

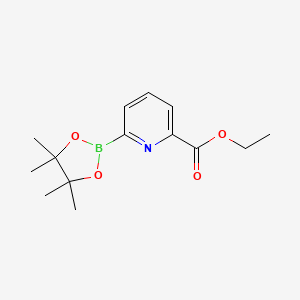

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)

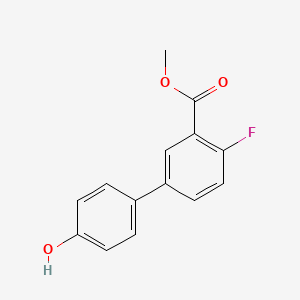

![5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B567187.png)